molecular formula C9H9ClN2 B1418742 2-Chloro-6-isopropylnicotinonitrile CAS No. 108244-44-6

2-Chloro-6-isopropylnicotinonitrile

Cat. No.: B1418742
CAS No.: 108244-44-6
M. Wt: 180.63 g/mol
InChI Key: KZXQCYPAMGNZPE-UHFFFAOYSA-N
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Description

Significance of the Nicotinonitrile Scaffold in Chemical Synthesis and Biological Systems

The nicotinonitrile, or 3-cyanopyridine, scaffold is a fundamental structural motif in both chemical synthesis and biological systems. ekb.egekb.eg Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. ekb.egresearchgate.net The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, imparts unique physicochemical properties, including modulated lipophilicity and improved aqueous solubility, which are highly desirable in drug design. nih.govnih.gov The presence of the nitrile (cyano) group further enhances its chemical versatility, allowing for a wide range of chemical transformations.

In medicinal chemistry, the nicotinonitrile core is a well-established pharmacophore, exhibiting a broad spectrum of biological activities. researchgate.netbohrium.com Derivatives of nicotinonitrile have been successfully developed into marketed drugs for various therapeutic areas. ekb.egresearchgate.netbohrium.com The ability to modify the pyridine ring at various positions allows for the fine-tuning of biological activity, making it a valuable template for the design of new therapeutic agents. nih.gov

Overview of Halogenated Pyridine Derivatives in Advanced Chemical Research

Halogenated pyridine derivatives are a critical class of compounds in advanced chemical research, serving as versatile intermediates in the synthesis of complex molecules. mdpi.com The introduction of halogen atoms onto the pyridine ring significantly influences its electronic properties and reactivity. pipzine-chem.com Halogen substituents can act as leaving groups in nucleophilic substitution reactions or direct further functionalization of the ring. qu.edu.qa

These derivatives are integral to the development of new pharmaceuticals, agrochemicals, and materials. mdpi.com The specific nature and position of the halogen atom can profoundly impact the biological activity of the resulting molecule. nih.gov For instance, the presence of a chlorine atom can enhance a compound's metabolic stability or its ability to interact with biological targets. pipzine-chem.com

Positioning of 2-Chloro-6-isopropylnicotinonitrile within the Landscape of Nicotinonitrile Chemistry

This compound is a specific derivative that combines the key features of both nicotinonitriles and halogenated pyridines. Its structure consists of a pyridine ring substituted with a chloro group at the 2-position, a cyano group at the 3-position, and an isopropyl group at the 6-position. This unique combination of functional groups makes it a valuable building block in organic synthesis. sigmaaldrich.com

The chloro substituent provides a reactive handle for nucleophilic displacement reactions, while the isopropyl group can influence the molecule's steric and electronic properties. qu.edu.qa The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding its synthetic utility.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
Physical State Solid
InChI Key KZXQCYPAMGNZPE-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases. sigmaaldrich.com

Research Gaps and Future Directions in this compound Studies

While the broader classes of nicotinonitriles and halogenated pyridines have been extensively studied, research specifically focused on this compound is less comprehensive. A significant research gap exists in the exploration of its biological activities. Given the diverse pharmacological profiles of related compounds, a thorough investigation into the potential therapeutic applications of this compound and its derivatives is warranted.

Future research should also focus on the development of novel synthetic methodologies that utilize this compound as a key intermediate. Exploring its reactivity in various cross-coupling reactions, for example, could lead to the efficient synthesis of a wide array of novel compounds with potentially interesting properties. Furthermore, detailed computational studies could provide valuable insights into its structure-activity relationships, guiding the design of future derivatives with enhanced biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-propan-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6(2)8-4-3-7(5-11)9(10)12-8/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXQCYPAMGNZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670654
Record name 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108244-44-6
Record name 2-Chloro-6-(propan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(propan-2-yl)pyridine-3-carbonitrile
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Medicinal Chemistry Research on 2 Chloro 6 Isopropylnicotinonitrile and Its Analogues

Nicotinonitrile Derivatives as Pharmacologically Active Compounds

The nicotinonitrile scaffold, a pyridine (B92270) ring bearing a cyano group, is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds. nih.govnih.gov Its unique electronic properties and ability to participate in various chemical transformations have made it a valuable core in the design of novel drugs. nih.gov

Role of the Nicotinonitrile Nucleus in Drug Discovery

The nicotinonitrile nucleus is recognized for its ability to confer desirable pharmacokinetic and pharmacodynamic properties to a molecule. nih.gov The pyridine ring, a common N-heteroaromatic system, is found in numerous natural products and synthetic drugs, playing a crucial role in their biological function. nih.gov The cyano group, on the other hand, can act as a key interacting moiety with biological targets and can be a precursor for the synthesis of other functional groups. The fusion of the nicotinonitrile core with other heterocyclic systems has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. nih.govnih.gov

Examples of Marketed Drugs Incorporating Nicotinonitrile Scaffolds

The therapeutic relevance of the nicotinonitrile scaffold is underscored by its presence in several marketed drugs. These compounds, targeting a range of diseases, validate the utility of this chemical moiety in successful drug design. nih.govnih.gov

Drug NameTherapeutic ClassMechanism of Action
Bosutinib AnticancerTyrosine kinase inhibitor (inhibits Bcr-Abl and Src family kinases)
Neratinib AnticancerPan-HER (human epidermal growth factor receptor) tyrosine kinase inhibitor
Milrinone CardiotonicPhosphodiesterase 3 (PDE3) inhibitor
Olprinone CardiotonicPhosphodiesterase 3 (PDE3) inhibitor

This table presents examples of marketed drugs that feature the nicotinonitrile scaffold.

Investigation of Biological Activities of 2-Chloro-6-isopropylnicotinonitrile Analogues

While specific research on this compound is limited in the public domain, the broader class of substituted nicotinonitrile analogues has been extensively investigated for various biological activities, with a significant focus on their potential as anticancer agents.

Anticancer and Antiproliferative Activities

A substantial body of research has demonstrated the potent anticancer and antiproliferative activities of various nicotinonitrile derivatives. These compounds have shown efficacy against a range of human cancer cell lines, including those of the breast, colon, and leukemia. eurekaselect.com For instance, certain fused nicotinonitrile derivatives have exhibited significant cytotoxic activity against various cancer cell lines. nih.gov

The anticancer effects of nicotinonitrile analogues are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the activity of tyrosine kinases, enzymes that play a critical role in cancer cell proliferation and survival. eurekaselect.com

Several studies have shown that novel nicotinonitrile derivatives can induce intrinsic apoptosis, as evidenced by the significant induction of caspases 9 and 3. eurekaselect.com For example, certain pyrazolopyridine-fused nicotinonitriles have demonstrated strong antiproliferative activity by inducing apoptosis in colon cancer cells. eurekaselect.com

Furthermore, the inhibition of tyrosine kinases is a key mechanism for many targeted cancer therapies. Nicotinonitrile-based compounds have been identified as potent inhibitors of various tyrosine kinases, including the RET tyrosine kinase, which is implicated in certain types of cancer. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For nicotinonitrile derivatives, SAR studies have provided valuable insights into the influence of different substituents on their biological activity.

For example, in a series of 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile analogues, the nature of the substituent at the 2-position was found to be critical for their inhibitory activity against the RET tyrosine kinase. nih.gov Similarly, for other classes of anticancer compounds, the presence and position of chloro and other substituents on the aromatic rings have been shown to significantly impact their antiproliferative activity.

Cytotoxicity Profiles against Various Cancer Cell Lines

Direct studies on the cytotoxicity of this compound against various cancer cell lines are not extensively documented in peer-reviewed literature. However, its significance in medicinal chemistry is highlighted by its use as a precursor in the synthesis of compounds with potential anticancer activity.

For instance, this compound has been utilized as a starting material in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are crucial targets in cancer immunotherapy as they are involved in creating an immunosuppressive tumor microenvironment. While the resulting patented compounds showed activity in the low micromolar to sub-micromolar range in enzyme and cell-based assays, the specific cytotoxicity data for the parent compound, this compound, was not provided.

Research on other nicotinonitrile derivatives has demonstrated a range of cytotoxic activities. Various synthesized nicotinonitrile-containing heterocyclic compounds have shown promising results against different cancer cell lines, including hepatocellular carcinoma (HepG2), cervical carcinoma (HeLa), breast cancer (MCF-7), and colon cancer (HCT-116). nih.govnih.govmdpi.comacs.orgresearchgate.net For example, some novel nicotinonitrile derivatives have exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. nih.gov However, it is crucial to note that these activities are characteristic of the final, more complex molecules and cannot be directly attributed to the this compound building block itself.

Selectivity Towards Cancer Cells Versus Normal Cells

There is no specific information available in the scientific literature regarding the selectivity of this compound towards cancer cells versus normal cells.

Studies on some novel, more complex nicotinonitrile derivatives have shown a degree of selectivity. For example, certain synthesized derivatives were reported to be safe for normal fibroblast cells (WI38) while exhibiting cytotoxicity against cancer cell lines. nih.gov One study on novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives found some compounds to be non-cytotoxic towards normal cells with IC50 values greater than 100 μg/mL, while showing high activity against cancer cells. mdpi.com This selectivity is a critical aspect of anticancer drug development, but data for the specific compound this compound is not available.

Antimicrobial Activities

There is no specific data in the scientific literature detailing the antimicrobial activities of this compound. However, the broader class of pyridine and nicotinonitrile derivatives has been a subject of interest in the search for new antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No studies were found that specifically evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative strains.

Research on the broader chemical class of pyridine derivatives has shown varied antibacterial activity. scirp.orgresearchgate.netresearchgate.netbohrium.comnih.gov For example, newly synthesized pyridine derivatives containing an azetidin-2-one (B1220530) ring have been investigated for their potential as antimicrobial agents. scirp.org Similarly, other substituted pyridine derivatives have been synthesized and evaluated against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing modest to significant activity. researchgate.netresearchgate.netbohrium.com

Antifungal Properties

Specific studies on the antifungal properties of this compound are not present in the available scientific literature.

However, research into related pyridine and nicotinonitrile compounds has indicated potential antifungal activity. scirp.orgresearchgate.netresearchgate.netbohrium.comnih.gov Some newly synthesized pyridine derivatives have been screened against fungal strains like Candida albicans and Aspergillus niger, with some derivatives showing mild to moderate activity. scirp.orgnih.gov

Minimum Inhibitory Concentration (MIC) Studies

There are no published Minimum Inhibitory Concentration (MIC) studies specifically for this compound. MIC values are a critical measure of a compound's antimicrobial potency, but such data is not available for this particular chemical.

For other pyridine derivatives, MIC studies have been conducted. For instance, some substituted Mannich bases of isonicotinohydrazide have shown MIC values in the range of 6.25–12.5 μg/mL against various bacterial and fungal strains. nih.gov

Antioxidant Activities and DNA Protection

There is no direct evidence or research available on the antioxidant activities or DNA protection capabilities of this compound.

Anti-inflammatory Properties

The investigation of nicotinonitrile derivatives and related heterocyclic compounds for anti-inflammatory properties is an active area of research. While direct studies focusing exclusively on this compound are not extensively detailed in the available literature, research into analogous structures provides insight into the potential of this chemical family. For instance, studies on 8-benzylaminoxanthine derivatives have explored the influence of various substituents on their anti-inflammatory and analgesic activities. nih.gov In this context, the presence of a 2-chlorobenzylamine (B130927) substituent was a key modification in a series of compounds tested for affinity at adenosine (B11128) receptors, which are implicated in inflammatory processes. nih.gov

The evaluation of anti-inflammatory effects often employs established in vivo models, such as the carrageenan-induced paw edema test, which induces a long-lasting and measurable inflammatory response. nih.gov Additionally, the formalin test is utilized to assess both analgesic and anti-inflammatory activities. nih.gov Computational and in vitro studies on other novel compounds, such as rubiscolin-6 analogs and combinations of phycocyanin and palmitoylethanolamide, further illustrate the strategies used to identify and characterize anti-inflammatory mechanisms. nih.govmdpi.com These strategies include measuring the inhibition of nitric oxide (NO) production, reactive oxygen species (ROS), and the activity of enzymes like cyclooxygenase-2 (COX-2) in cell models like lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com Such approaches could be applied to systematically evaluate the anti-inflammatory potential of this compound and its derivatives.

Enzyme Inhibition Studies (e.g., VEGFR-2, PIM-1 kinase)

The nicotinonitrile scaffold is a common feature in many kinase inhibitors, prompting investigation into its derivatives against various enzymatic targets crucial in disease pathology.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. nih.gov Inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. nih.govnih.gov Numerous small-molecule inhibitors targeting VEGFR-2 have been developed. For example, Sorafenib is a known potent inhibitor of VEGFR-2. nih.gov Research into new derivatives often involves in vitro enzyme assays to determine the inhibitory concentration (IC₅₀) of the compounds against VEGFR-2. nih.gov While specific data for this compound is not prominently available, its structural elements are present in various kinase inhibitor classes, suggesting that its potential as a VEGFR-2 inhibitor could be a subject for future investigation.

PIM-1 Kinase Inhibition: The PIM (Proviral Insertion site in Moloney Murine Leukemia Virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a central role in regulating cell growth, proliferation, and survival. nih.gov They are frequently overexpressed in a wide range of hematological and solid tumors, making them attractive targets for cancer therapy. nih.govnih.gov Several PIM kinase inhibitors have been identified. A notable example is a cell-permeable thiazolidinedione compound that acts as a potent, ATP-competitive inhibitor against both PIM-1 and PIM-2. sigmaaldrich.comsigmaaldrich.commerckmillipore.com Another non-ATP competitive inhibitor, JP11646, has shown selectivity for PIM-2 and demonstrated a novel mechanism of action by downregulating PIM2 mRNA and protein expression. nih.gov The nicotinonitrile core is a key pharmacophore that could be functionalized to target the ATP-binding pocket or allosteric sites of PIM kinases.

Table 1: Examples of Enzyme Inhibitors

CompoundTarget EnzymeIC₅₀Notes
SorafenibVEGFR-23.12 nMReference inhibitor used in VEGFR-2 assays. nih.gov
PIM1/2 Kinase Inhibitor VIPIM-1150 nMA cell-permeable, ATP-competitive inhibitor. sigmaaldrich.comsigmaaldrich.commerckmillipore.com
PIM1/2 Kinase Inhibitor VIPIM-220 nMShows higher potency against PIM-2 compared to PIM-1. sigmaaldrich.comsigmaaldrich.commerckmillipore.com
JP11646PIM-220 nM (MM1.S cells)A novel, non-ATP competitive PIM-2 selective inhibitor. nih.gov

HIV-1 TAR RNA Binding and Modulation

The Human Immunodeficiency Virus-1 (HIV-1) trans-activation response element (TAR) is a critical RNA structure involved in viral gene expression and replication. nih.govnih.gov It interacts with the viral Tat protein to recruit cellular factors, such as the positive transcription elongation factor b (P-TEFb), which enhances the transcription of the viral genome. nih.govnih.gov This essential Tat-TAR interaction has long been a target for the development of new antiviral agents. nih.gov

The challenge lies in designing small molecules that can bind to RNA targets with high affinity and selectivity. nih.gov Research in this area has involved the rational design of ligands, including macrocyclic peptide mimics of the arginine-rich motif of Tat. nih.gov These efforts have produced ligands that can bind to TAR with picomolar affinity. nih.gov Structural studies, such as NMR spectroscopy, of these ligand-TAR complexes are crucial as they reveal how the ligand induces specific conformations in the TAR RNA. nih.gov For instance, it has been shown that binding in the UCU bulge of TAR is not sufficient to inhibit the recruitment of the transcription machinery, suggesting that targeting the TAR loop is essential for effective inhibition. nih.gov This detailed structural understanding provides a roadmap for the design of novel small molecules, potentially including nicotinonitrile derivatives, as inhibitors of this vital RNA-protein interaction. nih.govnih.gov

Computational Approaches in Medicinal Chemistry of Nicotinonitriles

Molecular Docking Studies for Target Interaction

Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. nih.govresearchgate.net This method is instrumental in screening virtual libraries of compounds and guiding the design of more potent and selective analogues. fortunejournals.comscispace.com

In the context of nicotinonitrile-related structures, molecular docking has been applied to understand their potential interactions with various biological targets. For example, a study on a close analogue, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, utilized docking to investigate its binding to the human estrogen receptor. researchgate.net The process typically involves preparing the 3D structures of the receptor and the ligand. Software packages like PyRx and Autodock Vina are then used to perform the docking simulation, which explores various possible binding poses of the ligand in the active site of the receptor. fortunejournals.comnih.gov The results are evaluated based on a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol), and by analyzing the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target. nih.govfortunejournals.com

Table 2: Example of Molecular Docking Results for Chloroquine (B1663885)/Hydroxychloroquine Analogues

AnalogueTargetBinding Affinity (Kcal/mol)
H-368SARS-CoV-2 Target (6W63.pdb)-6.0
H-372SARS-CoV-2 Target (6W63.pdb)-6.0
H-156SARS-CoV-2 Target (6W63.pdb)-5.9
H-139SARS-CoV-2 Target (6W63.pdb)-5.7
C-136SARS-CoV-2 Target (6W63.pdb)-5.7
Hydroxychloroquine (Reference)SARS-CoV-2 Target (6W63.pdb)-5.5
Chloroquine (Reference)SARS-CoV-2 Target (6W63.pdb)-4.5

Data derived from a study on designed analogues of chloroquine and hydroxychloroquine. fortunejournals.comscispace.com

Density Functional Theory (DFT) for Structure-Activity Relationships

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net In medicinal chemistry, DFT calculations are widely employed to understand the relationship between a molecule's three-dimensional structure and its biological activity (SAR). nih.govmdpi.com

DFT can be used to calculate a variety of molecular properties and reactivity descriptors. For a given molecule, geometry optimization is first performed to find its lowest energy conformation. researchgate.net This optimized structure is then used to calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability, showing that charge transfer can occur within the molecule. researchgate.net

Studies on nicotinonitrile analogues have utilized DFT methods, such as B3LYP with basis sets like 6-31G or 6-311G, to predict optimized geometries and reproduce structural parameters obtained from experimental techniques like X-ray crystallography. researchgate.netnih.gov For instance, theoretical calculations on 2-chloro-6-methoxy-3-nitropyridine (B41990) were performed using the B3LYP/6-31+G(d, p) method to study its structural and spectroscopic properties. researchgate.net Such computational analyses provide valuable insights into how substitutions on the nicotinonitrile ring affect its electronic properties and, consequently, its interaction with biological targets, thereby guiding the synthesis of more effective therapeutic agents. nih.gov

Agrochemical and Materials Science Applications of 2 Chloro 6 Isopropylnicotinonitrile

Utility of 2-Chloro-6-isopropylnicotinonitrile in Agrochemical Research

The primary role of this compound in the agrochemical sector is that of a chemical intermediate. researchgate.net It is classified as a heterocyclic building block, specifically a halogenated pyridine (B92270), which are foundational materials for creating novel, active agrochemical ingredients. orgsyn.orgresearchgate.net The development of new crop protection products often relies on the synthesis and modification of such scaffolds. Researchers utilize intermediates like this compound to build more complex molecules that are then screened for desired biological activities, such as herbicidal, fungicidal, or insecticidal properties. Its specific structure offers a unique starting point for derivatization in the quest for next-generation agrochemicals.

Applications of Pyridine Derivatives in Crop Protection

Pyridine-based compounds are of critical importance in modern agriculture and are sometimes referred to as the "chip" of pesticides. google.com This class of compounds forms the structural basis for a significant portion of the fourth generation of agrochemical products, which are characterized by high efficacy, low toxicity, and improved environmental compatibility. google.com The pyridine ring is a core component in a wide array of fungicides, herbicides, insecticides, and nematicides. researchgate.netwikipedia.org

The versatility of the pyridine scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities. wikipedia.orgresearchgate.net For instance, neonicotinoids, a major class of insecticides, are structurally derived from pyridine. wikipedia.org The development of trifluoromethyl pyridines has also led to the commercialization of 14 crop protection products between 1990 and 2017. researchgate.net The process of creating new agrochemicals often involves the elaboration of pyridine intermediates through relatively simple chemical modifications to produce new active ingredients. researchgate.net

Examples of Pyridine Derivatives in Crop Protection

Compound Class/Name Application Type
Neonicotinoids Insecticides wikipedia.org
Chlorpyrifos Insecticide wikipedia.org
Paraquat Herbicide wikipedia.org
Diquat Herbicide wikipedia.org
Clopyralid Herbicide wikipedia.org
Fluroxypyr Herbicide wikipedia.org
Picloram Herbicide wikipedia.org
Triclopyr Herbicide wikipedia.org

| Pyrithione-based compounds | Fungicides wikipedia.org |

Role of Nicotinonitrile Scaffolds in Advanced Materials Science

The nicotinonitrile (3-cyanopyridine) scaffold, a key feature of this compound, is recognized for its valuable photophysical properties, making it a subject of interest in advanced materials science. nih.gov Nicotinonitrile derivatives have demonstrated potential in the development of materials for nonlinear optics (NLO), which are crucial for technologies like optical switching and frequency conversion. nih.gov

Beyond optics, these scaffolds are integral to the creation of fluorescent materials. nih.gov Their distinct electronic structure allows for the design of molecules that can act as fluorescence probes, potentially for applications in biological imaging. nih.gov Furthermore, research has pointed towards the use of nicotinonitrile derivatives in the development of organic light-emitting devices (OLEDs) and liquid crystal technologies. nih.gov The ability to functionalize the nicotinonitrile core allows chemists to fine-tune the material's properties for specific technological applications.

Contributions to Dyestuff Intermediates

While direct, large-scale application of this compound as a dyestuff intermediate is not extensively documented, its structural components are relevant to dye synthesis. The nicotinonitrile structure is related to other heterocyclic systems, such as naphthyridine derivatives, which are known to function as dyes. researchgate.net The presence of a reactive chloro group is also significant, as chloro-substituents are common in reactive dyes. For example, reactive dyes containing chlorohydrin or dichlorotriazine groups are designed to form covalent bonds with fibers like cotton and wool, resulting in excellent fastness properties. researchgate.net

The synthesis of certain modern dyes involves intermediates containing chloro- and cyano- groups on heterocyclic rings. These functional groups can act as reaction sites or influence the electronic properties of the dye molecule, which in turn determines its color and performance. Therefore, a compound like this compound represents a potential, if specialized, precursor for the synthesis of certain classes of functional or reactive dyes.

Environmental Fate and Biodegradation of Pyridine and Nicotinonitrile Derivatives

Environmental Presence and Sources of Pyridine (B92270) and its Derivatives

Pyridine and its derivatives are introduced into the environment primarily from human activities. nih.gov Key sources include:

Industrial Manufacturing: They are widely used as solvents and as intermediates in the synthesis of pharmaceuticals, pesticides, herbicides, dyes, rubber products, and waterproofing for fabrics. nih.govcdc.gov

Fossil Fuel Processing: Pyridine is a byproduct of coal gasification, coking operations, and oil shale processing, leading to its release into the air and surrounding groundwater. nih.govnih.govwikipedia.org For instance, air concentrations up to 13 μg/m³ have been measured near oil shale facilities, with groundwater levels reaching 53 μg/m³ near coal gasification plants. wikipedia.org

Combustion: Trace amounts of pyridine are found in tobacco smoke and are released from incinerators. nih.govwikipedia.org

Natural Decomposition: Pyridine can also be formed through the natural breakdown of various materials in the environment. cdc.govchemicalbook.com

While pyridine itself is rarely detected in ambient air or water far from industrial sites, its presence in contaminated areas is well-documented. nih.govcdc.gov For example, industrial releases of pyridine to surface and groundwater in the United States have been significant, and it has been detected in effluents from oil shale processing. nih.gov

Abiotic Transformation Processes

Once in the environment, pyridine derivatives are subject to non-biological degradation processes, primarily photochemical reactions in the atmosphere and sorption to soil and sediment particles. tandfonline.com

The primary fate of pyridine that enters the atmosphere is likely photochemical degradation. researchgate.net This process is mainly driven by reactions with hydroxyl (OH) radicals. The rate constant for the reaction between pyridine and OH radicals has been measured at approximately 5.40 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹, which suggests an atmospheric lifetime ranging from 23 to 46 days. cdc.goviaea.org Another study suggests a much faster degradation, occurring in less than two days. researchgate.netresearchgate.net Reactions with ozone are significantly slower and considered a minor removal pathway. cdc.goviaea.org

The UV absorption maximum for pyridine is around 249-256 nm, making it susceptible to direct photolysis. researchgate.netresearchgate.net This process can be a major degradation pathway, with studies showing that UV radiation can break down pyridine, a process that is enhanced in the presence of H₂O₂. researchgate.netresearchgate.net The main product from the UV photolysis of pyridine has been identified as succinic acid. acs.org While there is limited specific data for 2-Chloro-6-isopropylnicotinonitrile, other chlorinated pyridine-based compounds, such as the pesticide nitrapyrin, are also known to be susceptible to photochemical degradation. researchgate.net

Pyridine and its derivatives can bind to soil and sediment particles, a process known as sorption. nih.gov This interaction is pH-dependent and involves multiple mechanisms, including partitioning into soil organic matter and cation exchange with minerals. wikipedia.org Generally, molecules that are sorbed to particles are considered less bioavailable for degradation and have reduced mobility. youtube.com

The extent of sorption is influenced by the properties of both the chemical and the soil. Soil organic carbon content plays a major role in the sorption of organic compounds. koreascience.kr For pyridine, partitioning to soils and sediments is a likely fate. nih.gov However, data on the specific soil organic carbon-water (B12546825) partitioning coefficient (Koc) for many derivatives is limited. nih.gov

Studies on related compounds provide some insight. The herbicide diflufenican, which contains a substituted pyridine ring, shows sorption behavior that is influenced by soil organic matter. researchgate.net For the fungicide chlorothalonil (B1668833) (a tetrachlorinated dinitrile), the organic carbon-normalized partition coefficient (Koc) is estimated at 5,000, indicating strong sorption to soil, particularly components other than sand. researchgate.net Given the chlorinated and alkylated structure of this compound, it is expected to exhibit significant sorption to soil organic matter, limiting its mobility in the environment.

Biotic Degradation Mechanisms

Biological processes, particularly microbial degradation, are crucial for the breakdown of pyridine and its derivatives in soil and water. tandfonline.com

Pyridine is readily biodegradable in soil and water by a wide range of microorganisms, which can use it as a sole source of carbon and nitrogen. tandfonline.comwikipedia.org However, the rate and extent of degradation can vary significantly depending on environmental conditions and the specific structure of the pyridine derivative. tandfonline.comcdc.gov

In Soil: Unsubstituted pyridine can be completely degraded in soil within approximately 8 days under favorable conditions. cdc.gov The degradability of substituted pyridines generally follows the order: pyridinecarboxylic acids > pyridine ≈ hydroxypyridines > methylpyridines > aminopyridines and chloropyridines. capes.gov.br Pyridinecarboxylic acids are the most labile, degrading in 4 to 16 days, while chloropyridines are among the most persistent. capes.gov.br The presence of chlorine atoms on the pyridine ring, as in this compound, generally makes the compound more resistant to aerobic degradation due to the stability of the C-Cl bond. tandfonline.comnih.gov

In Water: Biodegradation is also a key removal mechanism in aquatic systems. In river water, low concentrations of pyridine (<20 mg/L) can be completely degraded in 8 days or less. cdc.gov In wastewater treatment systems, pyridine biodegradation can be nearly complete (94-100%) within 2 to 21 days, although some studies report slower processes. nih.govcdc.gov The degradation can occur under both aerobic and anaerobic (denitrifying) conditions. cdc.govnih.gov

The degradation of pyridine often proceeds through initial hydroxylation or direct cleavage of the pyridine ring, followed by several enzymatic steps that ultimately lead to compounds like succinic acid, ammonia (B1221849), and carbon dioxide. tandfonline.comnih.govwikipedia.org

Numerous bacterial genera capable of degrading pyridine have been isolated from contaminated soil, industrial wastewater, and sewage sludge. nih.govasm.org These microorganisms have developed specific enzymatic pathways to break down the stable pyridine ring.

A diverse group of bacteria has been identified, including species from the following genera:

Arthrobacter : Strains of Arthrobacter have been shown to utilize pyridine as a sole carbon source, degrading it via a pathway that involves direct oxidative cleavage of the pyridine ring without prior reduction or hydroxylation. nih.govasm.org

Paracoccus : Strains isolated from contaminated soil near pesticide plants can effectively degrade high concentrations of pyridine. nih.govnih.gov

Bacillus : A Bacillus species isolated from soil was found to grow rapidly on pyridine. nih.gov Another, Bacillus brevis, isolated from carbonization plant effluent, has also been shown to degrade pyridine. espublisher.com

Nocardia : Along with Bacillus, Nocardia species were among the early bacteria identified for their ability to grow on pyridine. nih.gov

Others : A wide array of other genera have been implicated in pyridine degradation, including Pseudomonas, Rhodococcus, Shewanella, Alcaligenes, Shinella, Gordonia, Pimelobacter, and Achromobacter. asm.org Denitrifying bacteria, such as those related to Azoarcus, can degrade pyridine under both aerobic and anaerobic conditions. nih.gov

The table below summarizes some of the key microorganisms involved in pyridine degradation and their characteristics.

GenusSource of IsolationKey Findings
ArthrobacterContaminated soilUtilizes a plasmid-borne gene cluster (pyr) for direct oxidative cleavage of the pyridine ring. nih.govasm.org
ParacoccusPesticide plant soil, Coking wastewaterCan degrade high concentrations of pyridine (>900 mg/L). nih.govnih.gov
BacillusSoil, Carbonization plant effluentCapable of using pyridine as a sole carbon and nitrogen source. nih.govespublisher.com
NocardiaSoilIsolated in early studies for its ability to grow on pyridine. nih.gov
AzoarcusIndustrial wastewaterA denitrifying bacterium that degrades pyridine under both aerobic and anaerobic conditions. nih.gov

Biochemical Pathways of Pyridine Ring Cleavage

The microbial biodegradation of the pyridine ring, a core structure in this compound, is a critical process for its removal from the environment. Bacteria have evolved diverse enzymatic strategies to cleave this stable heterocyclic ring under both aerobic and anaerobic conditions. researchgate.net The specific pathway utilized often depends on the microbial species and the prevailing environmental conditions. researchgate.net

Aerobic Pathways: Under aerobic conditions, bacteria typically initiate pyridine degradation by introducing hydroxyl groups onto the ring, which destabilizes it and facilitates cleavage. tandfonline.com Many pyridine-degrading bacteria, including species of Arthrobacter, Nocardia, and Pseudomonas, utilize this strategy. asm.org A well-documented pathway in Arthrobacter sp. strain 68b involves a direct oxidative cleavage of the pyridine ring without prior hydroxylation. asm.orgnih.gov This pathway is catalyzed by a plasmid-encoded, two-component flavin-dependent monooxygenase system. asm.orgnih.gov The ring is cleaved to form (Z)-N-(4-oxobut-1-enyl)formamide, which is subsequently metabolized through a series of enzymatic steps to yield succinic acid, a common cellular metabolite that can enter the Krebs cycle. asm.orgnih.gov

Another aerobic strategy involves the formation of dihydroxypyridines. For instance, the metabolism of 4-hydroxypyridine (B47283) by an Agrobacterium species proceeds through pyridine-3,4-diol. nih.gov A labile dioxygenase then cleaves the ring between the C-2 and C-3 positions. nih.gov This extradiol cleavage results in the formation of 3-formiminopyruvate, which is further hydrolyzed to formate (B1220265) and pyruvate. nih.gov

Anaerobic Pathways: Anaerobic degradation of pyridine is less understood but has been observed under various electron-accepting conditions, including denitrifying, sulfate-reducing, and methanogenic conditions. oregonstate.edu A denitrifying bacterium, Azoarcus evansii pF6, has been shown to degrade pyridine both aerobically and anaerobically using the same metabolic pathway. oregonstate.edunih.govnih.gov This pathway likely involves an N-C-2 ring cleavage, a mechanism supported by the induction of key enzymes such as NAD-linked glutarate-dialdehyde dehydrogenase and isocitratase during growth on pyridine. oregonstate.edunih.gov This suggests a reductive mechanism that does not necessarily rely on initial hydroxylation. tandfonline.com

Table 1: Key Enzymes in Microbial Pyridine Degradation Pathways

Enzyme/System Organism Example Pathway Function Citations
Pyridine Monooxygenase (PyrA/PyrE) Arthrobacter sp. 68b Aerobic Catalyzes the initial oxidative cleavage of the pyridine ring. asm.orgnih.gov
(Z)-N-(4-oxobut-1-enyl)formamide Dehydrogenase (PyrB) Arthrobacter sp. 68b Aerobic Oxidizes the initial ring-cleavage product. asm.orgnih.gov
Amidohydrolase (PyrC) Arthrobacter sp. 68b Aerobic Hydrolyzes the formamide (B127407) group. asm.orgnih.gov
Succinate (B1194679) Semialdehyde Dehydrogenase (PyrD) Arthrobacter sp. 68b Aerobic Converts succinate semialdehyde to succinic acid. asm.orgnih.gov
Pyridine-3,4-diol Dioxygenase Agrobacterium sp. Aerobic Cleaves the dihydroxylated pyridine ring between C-2 and C-3. nih.gov
Glutarate-dialdehyde Dehydrogenase Azoarcus evansii pF6 Anaerobic/Aerobic Involved in the N-C-2 ring cleavage pathway. oregonstate.edunih.gov
Isocitratase Azoarcus evansii pF6 Anaerobic/Aerobic Induced during pyridine metabolism, suggesting a link to the glyoxylate (B1226380) cycle. oregonstate.edunih.gov

Impact of Substituents on Biodegradability of Pyridine Derivatives

The biodegradability of pyridine derivatives is profoundly influenced by the nature, number, and position of substituents on the heterocyclic ring. tandfonline.com Even minor modifications can lead to major changes in the rate and pathway of degradation. tandfonline.com The substituents found on this compound—a chlorine atom, an isopropyl group, and a nitrile group—each exert distinct electronic and steric effects that can significantly impact its environmental persistence.

Halogen Substituents (e.g., Chloro-): The chlorine atom is a strong electron-withdrawing group. This property decreases the electron density of the pyridine ring, making it more resistant to electrophilic attack by microbial oxygenases, which are often the first step in aerobic degradation. nih.gov While some microorganisms can dehalogenate chlorinated aromatics, the presence of chlorine generally increases the recalcitrance of the compound.

Alkyl Substituents (e.g., Isopropyl-): Alkyl groups, like the isopropyl group, are electron-donating and can also cause steric hindrance. The electron-donating effect may slightly activate the ring towards oxidative attack, but the bulky nature of the isopropyl group can physically block microbial enzymes from accessing the ring, thereby inhibiting degradation. ncert.nic.in

Nitrile Substituents (e.g., Cyano-): The nitrile (-CN) group is also strongly electron-withdrawing, further deactivating the ring to oxidative degradation. While microbial nitrile hydratases and nitrilases can transform the nitrile group to an amide or carboxylic acid, respectively, the presence of multiple recalcitrant substituents can complicate this process.

The combination of these different substituents on a single pyridine ring, as in this compound, likely results in a compound that is significantly more resistant to biodegradation than unsubstituted pyridine. The persistence of related substituted pesticides, such as neonicotinoids, can vary dramatically based on their specific structure and environmental conditions, with soil half-lives sometimes exceeding 1,000 days. nih.govresearchgate.net

Table 2: General Influence of Substituents on Pyridine Ring Biodegradability

Substituent Type Example on Target Compound General Effect on the Pyridine Ring Predicted Impact on Biodegradability Citations
Halogen -Cl (Chloro) Strong electron-withdrawing Generally decreases susceptibility to oxidative microbial attack, increasing persistence. tandfonline.com
Alkyl Group -CH(CH₃)₂ (Isopropyl) Electron-donating; causes steric hindrance May slightly activate the ring but can sterically hinder enzyme access, potentially slowing degradation. ncert.nic.in
Nitrile Group -CN (Cyano) Strong electron-withdrawing Decreases electron density, making the ring more resistant to electrophilic attack and increasing recalcitrance. researchgate.net

Environmental Monitoring and Analysis of Pyridine Compounds

The detection and quantification of pyridine and its derivatives, including halogenated nicotinonitriles, in environmental matrices such as water and soil are essential for assessing contamination and environmental fate. Well-established analytical methods are available for this purpose, primarily relying on chromatographic techniques. cdc.govcdc.gov

The analytical methods of choice for pyridine compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC). cdc.gov

Gas Chromatography (GC): GC is highly effective for analyzing volatile and semi-volatile pyridine derivatives. cdc.gov Samples are typically prepared using liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes. High-resolution capillary columns provide excellent separation of complex mixtures. cdc.gov Common detectors include the Flame Ionization Detector (FID), which is highly sensitive to organic compounds, and the Nitrogen-Phosphorus Detector (NPD), which offers enhanced selectivity for nitrogen-containing compounds like pyridines. cdc.gov For unambiguous identification and confirmation, GC coupled with Mass Spectrometry (GC-MS) is the gold standard, as it provides structural information about the analyte. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally labile pyridine derivatives. cdc.gov Reversed-phase HPLC is commonly used, and detection is typically achieved with a UV detector, as the pyridine ring absorbs ultraviolet light. cdc.gov Coupling HPLC with mass spectrometry (LC-MS) has become increasingly common, offering high sensitivity and selectivity for a wide range of compounds, including polar metabolites that may not be amenable to GC analysis. nih.gov

Spectrophotometric methods have also been developed, which are based on a color-forming reaction, such as the reaction of pyridine with cyanogen (B1215507) bromide and an aromatic amine to produce a polymethine dye that can be quantified. researchgate.net

Table 3: Common Analytical Methods for Pyridine Derivatives in Environmental Samples

Technique Detector(s) Sample Type Applicability & Notes Citations
Gas Chromatography (GC) FID, NPD, MS Water, Soil, Air Excellent for volatile and semi-volatile compounds. GC-MS provides definitive identification. cdc.govcdc.govnih.gov
High-Performance Liquid Chromatography (HPLC) UV, MS Water, Soil Ideal for non-volatile, polar, or thermally unstable compounds and degradation products. cdc.govcdc.govnih.gov
Spectrophotometry UV-Vis Spectrophotometer Water, Air Colorimetric method suitable for quantifying total pyridine concentration; may lack specificity. researchgate.net

Gaps in Understanding the Environmental Fate of Specific Halogenated Nicotinonitriles

Despite a general understanding of pyridine biodegradation, significant knowledge gaps exist regarding the environmental fate of complex, multi-substituted derivatives. tandfonline.com There is a notable lack of data on the environmental behavior of alkyl- and chloropyridines, which are important classes of environmental contaminants. tandfonline.com This gap is particularly pronounced for compounds like this compound, for which specific degradation studies appear to be absent in publicly available scientific literature.

The primary unanswered questions regarding the environmental fate of this compound include:

Specific Degradation Pathways: While general pyridine degradation pathways are known, it is uncertain which, if any, are effective against a molecule with this specific combination of chloro, isopropyl, and nitrile substituents. The initial enzymatic attack—be it oxidation, reduction, or hydrolysis—has not been determined.

Degradation Rates and Persistence: There is no available data on the half-life of this compound in different environmental compartments like soil and water. The combined electron-withdrawing and sterically hindering properties of its substituents suggest it may be highly persistent. tandfonline.comnih.govresearchgate.net

Metabolite Identification: The potential transformation products of this compound are unknown. Identifying metabolites is crucial, as they may be more or less toxic and mobile than the parent compound.

Influence of Environmental Factors: The effects of key environmental variables such as pH, temperature, soil organic matter content, and microbial community composition on the degradation of this specific molecule have not been studied. nih.gov

The study of modern, complex pesticides shows that environmental persistence can be prolonged and that breakdown can result in toxic metabolites, yet these metabolites are rarely measured in monitoring programs. researchgate.net This highlights the critical need for specific research into the environmental fate of structurally complex halogenated nicotinonitriles to accurately assess their potential environmental risk.

Future Research Perspectives and Interdisciplinary Integration

Development of Novel Synthetic Methodologies for Enhanced Sustainability

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For 2-Chloro-6-isopropylnicotinonitrile, research is anticipated to move beyond traditional synthetic routes, which often rely on harsh conditions and hazardous reagents. youtube.com The focus will be on "green chemistry" principles, aiming to reduce waste, energy consumption, and the use of toxic substances. granthaalayahpublication.orgresearchgate.net

Key areas of exploration will likely include:

Green Catalysts: The use of reusable solid catalysts like Nafion NR50, which has proven effective in the eco-friendly synthesis of other quinoline (B57606) derivatives, could be adapted. granthaalayahpublication.org Research into biocatalysts, such as enzymes, also presents a promising avenue for highly selective and efficient synthesis under mild conditions. nih.govmdpi.comacademie-sciences.fr Lipases, for instance, have been successfully used in the synthesis of other complex molecules. mdpi.com The development of novel magnetic H-bond catalysts could also offer efficient and easily separable options. researchgate.net

Alternative Solvents: A shift away from volatile organic compounds (VOCs) towards greener solvents like water, glycerol, or supercritical CO2 is expected. researchgate.net Catalyst-free reactions in sustainable solvents, such as eucalyptol, have already shown promise for the synthesis of other pyridine (B92270) derivatives. mdpi.com

Photocatalysis and Electrocatalysis: These innovative techniques harness light or electrical energy to drive chemical transformations, offering a more sustainable approach to synthesis. granthaalayahpublication.orgrsc.org The photocatalytic approach, in particular, is gaining traction for its ability to degrade toxic pollutants and could be explored for the synthesis of halogenated compounds. mdpi.com

A comparative overview of traditional versus potential green synthetic approaches is presented below:

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Catalysts Often toxic or rare metals.Biocatalysts, organocatalysts, earth-abundant metals. granthaalayahpublication.org
Solvents Volatile organic compounds (VOCs).Water, glycerol, supercritical CO2, eucalyptol. researchgate.netmdpi.com
Energy High temperature and pressure.Mild conditions, photocatalysis, electrocatalysis. granthaalayahpublication.orgacademie-sciences.fr
Waste Significant generation of by-products.Minimized waste through higher selectivity and atom economy. mdpi.com

In-depth Mechanistic Studies of Biological Activities

While the biological activities of nicotinonitrile derivatives are recognized, a deep understanding of the specific mechanisms of action for this compound is still lacking. nih.gov Future research will need to elucidate the precise molecular interactions that lead to its biological effects, particularly its potential insecticidal properties.

This will involve:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that the compound interacts with. For instance, studies on other insecticidal compounds, like those from Bacillus thuringiensis, have identified specific midgut epithelial cell receptors. nih.gov Understanding if this compound targets similar pathways would be crucial.

Pathway Analysis: Mapping the biochemical pathways that are disrupted by the compound. The degradation pathways of pyridine derivatives in bacteria, for example, involve hydroxylation and ring cleavage. tandfonline.comresearchgate.netnih.govasm.org Investigating analogous metabolic pathways in target organisms could reveal the mechanism of toxicity.

Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target. This can provide invaluable insights into the specific interactions driving its activity.

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Systematic exploration of the relationship between the chemical structure of this compound and its biological activity (SAR) and physicochemical properties (SPR) is essential for optimizing its performance and developing new analogues. nih.gov

Future research in this area will likely employ:

Combinatorial Chemistry: Synthesizing libraries of related compounds with systematic variations in the substituent groups on the nicotinonitrile core. This will allow for a comprehensive evaluation of how different functional groups influence activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural or physicochemical properties of the compounds with their biological activity. nih.govui.ac.idresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts. nih.govscilit.com For example, 3D-QSAR models can provide insights into the steric and electrostatic requirements for optimal activity. nih.govresearchgate.net

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict how different analogues will bind to a target protein and to understand the energetic basis for their activity.

Key structural features of this compound to investigate in SAR studies include the chloro, isopropyl, and nitrile groups. Understanding the impact of modifying these groups on the compound's activity is a critical next step.

Exploration of New Therapeutic Areas and Agrochemical Targets

The structural motif of nicotinonitrile is present in a variety of biologically active compounds, suggesting that this compound and its derivatives could have applications beyond their currently known activities. nih.govresearchgate.net

Future research should explore:

New Agrochemical Uses: While its insecticidal potential is a primary focus, the compound could be screened for other agrochemical applications, such as fungicidal, herbicidal, or molluscicidal activity. nih.gov Nicotinonitrile derivatives have already shown promise as molluscicidal agents. nih.gov

Therapeutic Potential: The nicotinonitrile scaffold is a key component in several approved drugs. researchgate.net Therefore, screening this compound and its analogues against a wide range of therapeutic targets, such as kinases, proteases, and G-protein coupled receptors, could uncover new medicinal applications. The structural similarity to compounds with anticancer and antibacterial properties warrants further investigation in these areas. nih.gov

Environmental Risk Assessment and Remediation Strategies for Halogenated Nicotinonitriles

The presence of a halogen atom in this compound raises potential environmental concerns due to the persistence and potential toxicity of some halogenated organic compounds. nih.govnih.gov A thorough environmental risk assessment is therefore crucial.

Key research areas include:

Environmental Fate and Transport: Studying the persistence, mobility, and degradation of the compound in soil and water. nih.gov The degradation of pyridine derivatives in soil has been shown to be influenced by the nature and position of substituents. tandfonline.comcapes.gov.br Understanding the half-life and potential for bioaccumulation is essential. nih.gov

Ecotoxicology: Assessing the toxicity of the compound to a range of non-target organisms, including aquatic life, soil microorganisms, and beneficial insects. researchgate.net

Remediation Strategies: Developing effective methods for the removal of halogenated nicotinonitriles from contaminated environments. epa.govepa.gov Promising technologies include:

Bioremediation: Utilizing microorganisms that can degrade the compound. mdpi.comepa.gov Several bacterial strains are known to degrade pyridine and its derivatives. tandfonline.comnih.govasm.org

Phytoremediation: Using plants to absorb and break down the contaminant. mdpi.com

Adsorption: Employing materials like activated carbon to remove the compound from water. mdpi.comnih.gov

Advanced Oxidation Processes: Using techniques like ozonation and photocatalysis to chemically degrade the pollutant. mdpi.com

A summary of potential remediation technologies is provided below:

Remediation TechnologyDescription
Bioremediation Use of microorganisms to break down contaminants into less toxic substances. epa.gov
Phytoremediation Use of plants to remove, degrade, or contain environmental contaminants. mdpi.com
Adsorption Binding of contaminants to the surface of a material like activated carbon. nih.gov
In Situ Chemical Oxidation Introduction of chemical oxidants into the subsurface to destroy contaminants. epa.gov
Solvent Extraction Use of a solvent to separate contaminants from soil or sediment. epa.gov

By pursuing these avenues of research, the scientific community can build a comprehensive understanding of this compound, paving the way for its responsible and effective use in various applications while safeguarding environmental health.

Q & A

Q. Q. How can isotopic labeling (13^{13}C, 15^{15}N) elucidate the nitrile group’s role in metabolic studies?

  • Methodological Answer :
  • Synthesis of Labeled Analog : Introduce 13^{13}C at the nitrile carbon via K13^{13}CN in cyanation reactions.
  • Metabolic Tracing : Incubate with hepatic microsomes and track labeled metabolites (e.g., amides) using LC-HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.